7-Methyl-6-oxaspiro[3.4]octan-2-one

Lipophilicity Drug-likeness Spirocyclic building blocks

7-Methyl-6-oxaspiro[3.4]octan-2-one (CAS 2126160-50-5) is a spirocyclic ketone featuring a [3.4] oxaspiro core with a methyl substituent at the 7-position. Its molecular formula is C₈H₁₂O₂ (MW 140.18 g/mol), and it possesses zero rotatable bonds, two hydrogen-bond acceptors, and a computed XLogP3 of 0.2.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 2126160-50-5
Cat. No. B2912127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-oxaspiro[3.4]octan-2-one
CAS2126160-50-5
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESCC1CC2(CC(=O)C2)CO1
InChIInChI=1S/C8H12O2/c1-6-2-8(5-10-6)3-7(9)4-8/h6H,2-5H2,1H3
InChIKeyHRKKHUPTWCTGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-oxaspiro[3.4]octan-2-one (CAS 2126160-50-5): A Methyl-Substituted Spirocyclic Ketone Building Block for Drug Discovery


7-Methyl-6-oxaspiro[3.4]octan-2-one (CAS 2126160-50-5) is a spirocyclic ketone featuring a [3.4] oxaspiro core with a methyl substituent at the 7-position. Its molecular formula is C₈H₁₂O₂ (MW 140.18 g/mol), and it possesses zero rotatable bonds, two hydrogen-bond acceptors, and a computed XLogP3 of 0.2 [1]. This scaffold belongs to a class of spiro[3.4]octane building blocks increasingly valued in medicinal chemistry for introducing three-dimensionality and optimizing physicochemical profiles of drug candidates .

Why 7-Methyl-6-oxaspiro[3.4]octan-2-one Cannot Be Replaced by Unsubstituted or Analogous Spirocyclic Ketones


The spiro[3.4]oxaspiro scaffold is exquisitely sensitive to even minor substituent changes. The presence of a single methyl group at position 7 increases computed lipophilicity by approximately 0.13 log units relative to the unsubstituted parent (XLogP3 0.2 vs. 0.07), while the rigid, zero-rotatable-bond architecture is preserved [1]. Such subtle alterations in LogP can translate into meaningful differences in membrane permeability, metabolic stability, and off-target binding—factors that cannot be assumed interchangeable across close analogs without direct comparative profiling [2]. Consequently, substituting 7-methyl-6-oxaspiro[3.4]octan-2-one with its des-methyl or differently substituted counterparts risks altering a lead series' structure-activity relationship (SAR) in unpredictable ways.

7-Methyl-6-oxaspiro[3.4]octan-2-one Quantitative Differentiation Evidence


Increased Lipophilicity Relative to the Unsubstituted Parent Scaffold

7-Methyl-6-oxaspiro[3.4]octan-2-one exhibits a computed XLogP3 of 0.2, whereas the unsubstituted 6-oxaspiro[3.4]octan-2-one (CAS 1638771-98-8) has a computed LogP of 0.07 [1][2]. The methyl group adds 14 Da to the molecular weight (140.18 vs. 126.15 Da) while contributing a modest lipophilicity gain of 0.13 log units without introducing any additional rotatable bonds or hydrogen-bond donors/acceptors.

Lipophilicity Drug-likeness Spirocyclic building blocks

Minimal Polar Surface Area Change with Methyl Substitution

The topological polar surface area (TPSA) of 7-methyl-6-oxaspiro[3.4]octan-2-one is 26.3 Ų, compared to 26.0 Ų for the unsubstituted parent [1][2]. The 0.3 Ų increase is negligible, indicating that the methyl group does not materially alter the scaffold's polarity or hydrogen-bonding capacity.

Polar surface area Permeability Spirocyclic scaffold

Zero Rotatable Bonds Maintained in Methylated Scaffold

Both 7-methyl-6-oxaspiro[3.4]octan-2-one and its unsubstituted analog possess zero rotatable bonds [1]. This absolute conformational restriction is a hallmark of the spiro[3.4] architecture and is fully retained with the 7-methyl substituent.

Rigidity Conformational restriction Spirocyclic building blocks

Application as a Key Intermediate in Oxaspiro MOR Agonist Synthesis

The 7-methyl-6-oxaspiro[3.4]octan-2-one scaffold is structurally embedded in patent-protected oxaspiro μ-opioid receptor (MOR) agonists that display G protein-biased signaling profiles [1]. The methyl substituent at the 7-position is present in the final pharmacophore of certain potent MOR agonists (e.g., tegileridine analogs), suggesting its critical role in achieving the desired receptor-ligand interactions and biased agonism.

MOR agonist Oxaspiro derivatives Pain therapeutics

Recommended Application Scenarios for 7-Methyl-6-oxaspiro[3.4]octan-2-one Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Increased Lipophilicity Without Structural Reorganization

Medicinal chemistry teams seeking to improve the LogP of a spirocyclic lead series by ~0.13 units while preserving the scaffold's zero-rotatable-bond rigidity and minimal TPSA can directly incorporate 7-methyl-6-oxaspiro[3.4]octan-2-one as a building block. The quantitative differentiation versus the unsubstituted analog (ΔLogP +0.13) provides a predictable physicochemical adjustment without the need for de novo scaffold design [1][2].

Synthesis of G Protein-Biased MOR Agonist Analogs

Research groups developing oxaspiro-based μ-opioid receptor agonists with reduced β-arrestin recruitment can use the 7-methyl-substituted scaffold to access the pharmacophore disclosed in patent WO2017063509A1. The methyl group at position 7 is a conserved feature in potent MOR agonist series, and substituting it with hydrogen or alternative groups risks loss of activity or biased signaling properties [1].

Construction of Spirocyclic Fragment Libraries with Graduated Lipophilicity

Academic and industrial fragment-based drug discovery (FBDD) programs can use 7-methyl-6-oxaspiro[3.4]octan-2-one alongside the unsubstituted analog to create a matched pair with a known ΔLogP of 0.13 and ΔMW of 14 Da. This matched pair enables systematic exploration of lipophilicity-driven SAR while holding TPSA and conformational flexibility constant [1][2].

Quote Request

Request a Quote for 7-Methyl-6-oxaspiro[3.4]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.